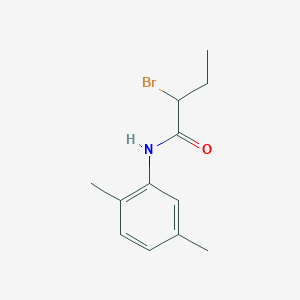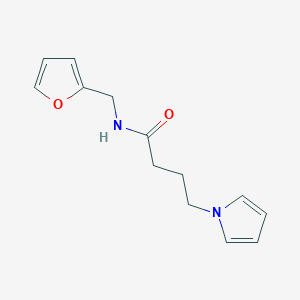![molecular formula C12H14F2O B2859906 6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo[8]annulen-5-ol CAS No. 2225141-81-9](/img/structure/B2859906.png)
6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo[8]annulen-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo8annulen-5-ol is a fluorinated organic compound with the molecular formula C12H14F2O It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a hexahydrobenzoannulene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo8annulen-5-ol typically involves the fluorination of a suitable precursor compound followed by cyclization and hydroxylation steps. One common synthetic route includes the following steps:
Fluorination: Introduction of fluorine atoms into the precursor molecule using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Cyclization: Formation of the hexahydrobenzoannulene ring system through intramolecular cyclization reactions, often catalyzed by Lewis acids like aluminum chloride (AlCl3).
Hydroxylation: Introduction of the hydroxyl group at the desired position using oxidizing agents such as hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).
Industrial Production Methods
Industrial production of 6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo8annulen-5-ol may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo8annulen-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to remove the hydroxyl group or reduce other functional groups using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, H2O2, OsO4
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: NaOMe, potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of 6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzoannulen-5-one
Reduction: Formation of 6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzoannulene
Substitution: Formation of various substituted derivatives depending on the nucleophile used
科学的研究の応用
6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo8annulen-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds and as a model compound for studying fluorine chemistry.
Biology: Investigated for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo8annulen-5-ol involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes and receptors, leading to modulation of their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules.
類似化合物との比較
Similar Compounds
- 6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo8annulen-5-one : Similar structure but with a carbonyl group instead of a hydroxyl group.
- 5,8-Dibromo-6,7-difluoro-2-((2-hexyldecyl)oxy)quinoxaline : A fluorinated quinoxaline derivative used in organic photovoltaic devices.
- 3,6-Difluoro-2,5,7,7,8,8-hexacyanoquinodimethane : Used as an electrical doping material for hole transport materials in organic light-emitting diodes.
Uniqueness
6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo8annulen-5-ol is unique due to its specific combination of fluorine atoms and a hydroxyl group on a hexahydrobenzoannulene ring system. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
IUPAC Name |
6,6-difluoro-7,8,9,10-tetrahydro-5H-benzo[8]annulen-5-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O/c13-12(14)8-4-3-6-9-5-1-2-7-10(9)11(12)15/h1-2,5,7,11,15H,3-4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCAUBIIMCTGHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C2=CC=CC=C2C1)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Tert-butyl-2-[1-(pyrazine-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2859825.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2859827.png)

![N-cyclohexyl-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2859832.png)

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2859839.png)
![8-methoxy-2-(thiophen-2-yl)-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2859840.png)

![3-chloro-1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2,2-dimethylpropan-1-one](/img/structure/B2859842.png)
![1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B2859843.png)


